

# Galunisertib LY2157299 discovery and development

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Galunisertib

CAS No.: 700874-72-2

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## Mechanism of Action and Selectivity

**Galunisertib** specifically inhibits the TGF- $\beta$  Receptor I kinase, blocking the canonical SMAD signaling pathway. The tables below summarize its core mechanism and kinase selectivity profile.

- **Target and Effect:** **Galunisertib** binds to the ATP-binding site of TGF- $\beta$ RI (ALK5), preventing the phosphorylation of SMAD2 and SMAD3. This abrogates the formation of the pSMAD2/3-SMAD4 complex and its translocation to the nucleus, thereby inhibiting the transcription of TGF- $\beta$ -responsive genes that drive cancer progression. [1] [2] [3]
- **Selectivity Profile:** **Galunisertib** is a highly selective inhibitor. Profiling against a panel of 456 kinases showed it primarily inhibits kinases closely related to the TGF- $\beta$  superfamily, with sub-micromolar IC<sub>50</sub> values for TGF $\beta$ R1 (ALK5), TGF $\beta$ R2, and Alk4/ACVR1B. It exhibits very low activity against more distantly related receptors like Alk1, Alk2, and Alk3. [2] [3]

Target	Biological Effect	Downstream Consequence
TGF- $\beta$ RI (ALK5)	Inhibits kinase activity, downregulating pSMAD2	Blocks canonical TGF- $\beta$ signaling pathway [1] [4]
SMAD2/3	Prevents phosphorylation and complex formation with SMAD4	Inhibits transcription of genes involved in proliferation, EMT, metastasis, and immunosuppression [1] [5] [4]

Kinase	IC <sub>50</sub> (μM)
TGFβR1 (ALK5)	0.172
Alk4/ACVR1B	0.078
TGFβR2	0.208
Alk6/BMPR1B	0.471
Alk1/ACVRL1	24.9
Alk2/ACVR1	35.7
Alk3/BMPR1A	16.8

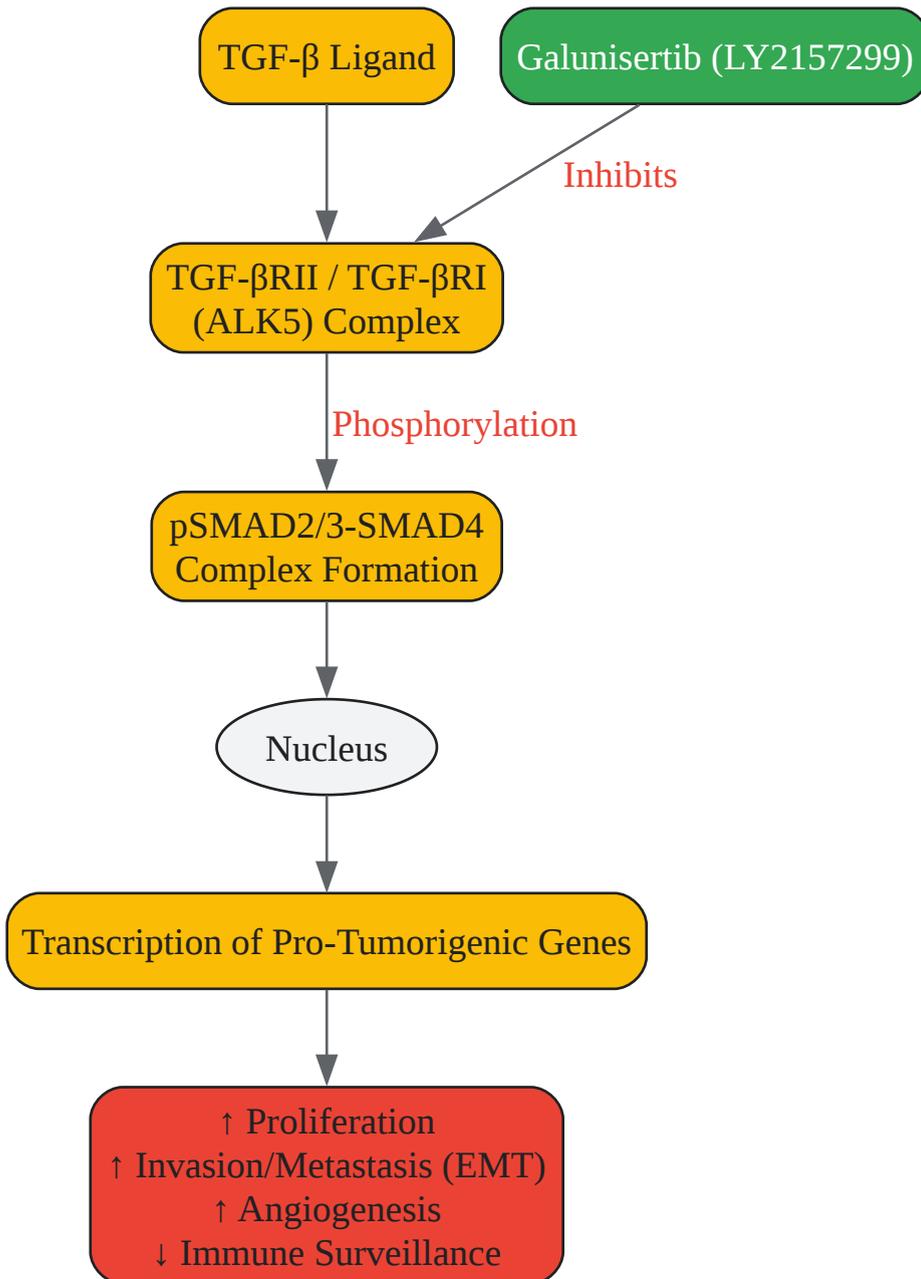
Source: Data adapted from DiscoverX KINOMEscan profiling [3].

## Key Preclinical Experimental Data

Preclinical studies characterized **galunisertib**'s antitumor activity and pharmacokinetic/pharmacodynamic (PK/PD) relationship. Key findings and methodologies are summarized below.

- **In Vitro Characterization:**
  - **Kinase Assays:** Enzymatic potency was determined using autophosphorylation kinase assays, showing an IC<sub>50</sub> of 0.051 nM for the constitutively active T204D TGFβRI mutant. [3]
  - **Cellular Assays:** **Galunisertib** inhibited TGF-β1-induced pSMAD2 in various human cancer cell lines (e.g., breast, colon, lung). It also reversed TGF-β-mediated epithelial-mesenchymal transition (EMT) and inhibited tumor cell migration. [2] [3]
- **In Vivo Efficacy and PK/PD Modeling:**
  - **Animal Models:** **Galunisertib** demonstrated antitumor activity and inhibition of tumor growth in xenograft models of breast, colon, lung cancers, and hepatocellular carcinoma. [1] [2]
  - **PK/PD Relationship:** A strong correlation was established between **galunisertib** plasma concentration, inhibition of pSMAD2 in tumors, and antitumor efficacy. Research showed that pSMAD2 inhibition in peripheral blood mononuclear cells (PBMCs) correlates with inhibition in tumor tissue, supporting the use of PBMCs as a pharmacodynamic biomarker in clinical trials. [2] [3]

- **Safety & Dosing Regimen:** Continuous long-term exposure caused cardiac toxicity in animal models. PK/PD modeling defined a therapeutic window, leading to an intermittent dosing regimen of 14 days on/14 days off to maintain efficacy while minimizing toxicity. [1] [4]



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Diagram of **Galunisertib**'s mechanism of action within the canonical TGF-β/SMAD signaling pathway.

## From Preclinical Findings to Clinical Application

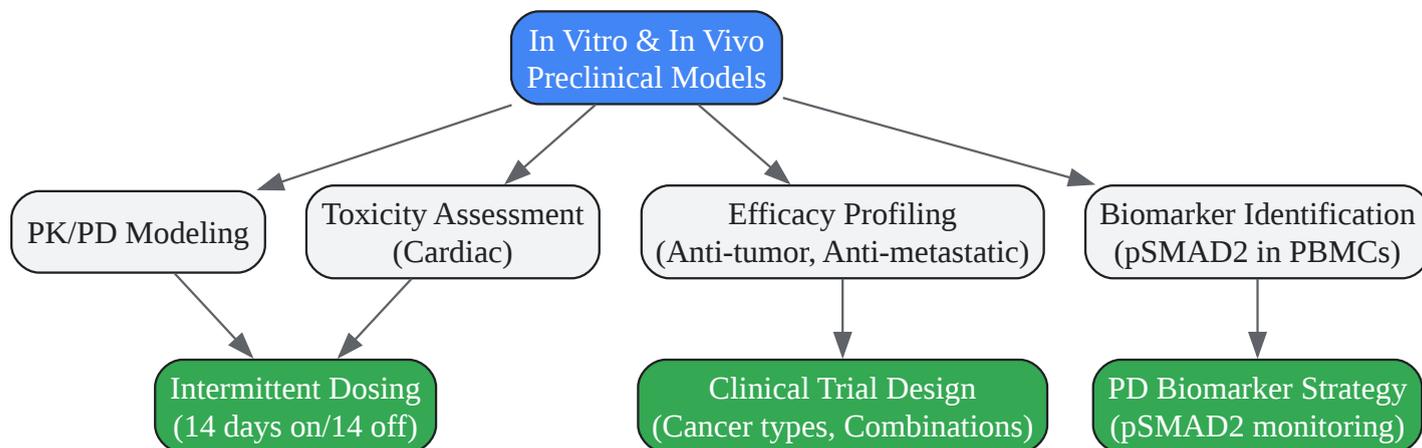
Preclinical data directly informed the design of clinical trials.

- **Rationale for Cancer Types:** Based on the role of TGF- $\beta$  in aggressive cancers, **galunisertib** entered clinical trials for patients with high unmet medical needs, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma. [1] [4]
- **Intermittent Dosing:** The 14 days on/14 days off schedule used in all ongoing clinical trials was a direct result of preclinical PK/PD modeling to balance efficacy and safety. [1] [4]
- **Combination Therapy:** Preclinical evidence that **galunisertib** reverses TGF- $\beta$ -mediated immunosuppression and fibrosis provided a strong rationale for testing it in combination with other agents, including standard chemotherapy (e.g., temozolomide) and immunotherapies (e.g., nivolumab). [1] [4] [6]
- **Pharmacodynamic Biomarker:** The correlation between pSMAD2 inhibition in PBMCs and tumor tissue from rodent models supported the use of PBMCs as a surrogate tissue to monitor target engagement in clinical patients. [2] [3]

## Emerging Research and Novel Applications

Research into **galunisertib**'s applications has expanded beyond oncology.

- **Attenuation of Fibrosis:** **Galunisertib** reduced the number of fibrotic nodules and expression of pro-fibrotic genes in human mesenchymal progenitor cells, demonstrating its potential for treating fibrotic disorders and heterotopic ossification. [5]
- **Modulation of the Tumor Microenvironment:** In a nasopharyngeal carcinoma model, **galunisertib** combined with bevacizumab enhanced tumor vascular normalization, improved drug delivery, and increased chemotherapy efficacy. [6]
- **Anti-inflammatory Effects:** In a rat model of acute pancreatitis, **galunisertib** treatment attenuated disease severity by inducing pancreatic cell apoptosis, inhibiting NF- $\kappa$ B activation, and reducing pro-inflammatory cytokines. [7]



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*Key preclinical research areas and their direct translations into clinical development strategy.*

The discovery and development of **galunisertib** exemplify a rational, structure-based drug design approach. Its continued clinical evaluation, including in novel combination regimens and non-oncologic indications, is a direct extension of its well-characterized preclinical profile.

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